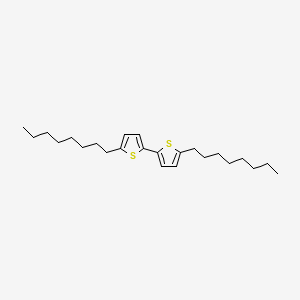
5,5'-Dioctyl-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dioctyl-2,2’-bithiophene is an organic compound with the molecular formula C24H38S2. It is a derivative of bithiophene, where two octyl groups are attached to the 5 and 5’ positions of the bithiophene core. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dioctyl-2,2’-bithiophene typically involves the bromination of 2,2’-bithiophene followed by a coupling reaction with octyl groups. One common method includes the use of N-bromosuccinimide (NBS) to brominate 2,2’-bithiophene, forming 5,5’-dibromo-2,2’-bithiophene. This intermediate is then subjected to a coupling reaction with octyl magnesium bromide in the presence of a palladium catalyst to yield 5,5’-Dioctyl-2,2’-bithiophene .
Industrial Production Methods
Industrial production of 5,5’-Dioctyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The bromination and coupling reactions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5,5’-Dioctyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Halogenation, alkylation, and arylation reactions are common, where substituents are introduced at the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using NBS, while alkylation and arylation often involve Grignard reagents or Suzuki coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted bithiophenes depending on the reagents used.
Scientific Research Applications
5,5’-Dioctyl-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential in bioelectronics and biosensors.
Medicine: Explored for its use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 5,5’-Dioctyl-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport. The compound’s conjugated system allows for the delocalization of electrons, which is essential for its conductivity. In biological systems, its mechanism of action may involve interactions with cellular membranes and proteins, affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: A precursor in the synthesis of 5,5’-Dioctyl-2,2’-bithiophene.
2,2’-Bithiophene: The parent compound without the octyl substituents.
5,5’-Dicyano-2,2’-bithiophene: A derivative with cyano groups instead of octyl groups.
Uniqueness
5,5’-Dioctyl-2,2’-bithiophene is unique due to its long alkyl chains, which enhance its solubility in organic solvents and improve its processability in the fabrication of electronic devices. This makes it particularly valuable in the production of flexible and printable electronics .
Properties
Molecular Formula |
C24H38S2 |
|---|---|
Molecular Weight |
390.7 g/mol |
IUPAC Name |
2-octyl-5-(5-octylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C24H38S2/c1-3-5-7-9-11-13-15-21-17-19-23(25-21)24-20-18-22(26-24)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
InChI Key |
NDPXLTVDMYVEJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















